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Compound of Interest

Compound Name:
2-Hydrazinyl-5-methyl-3-

nitropyridine

CAS No.: 21901-25-7

Cat. No.: B1593411 Get Quote

2-Hydrazinyl-5-methyl-3-nitropyridine is a heterocyclic organic compound that has emerged

as a valuable intermediate in the synthesis of complex pharmaceutical agents. Its unique

arrangement of functional groups—a reactive hydrazine moiety, an electron-withdrawing nitro

group, and a methyl-substituted pyridine core—makes it a versatile scaffold for constructing

molecules with diverse biological activities. Notably, it serves as a key building block for certain

classes of protein degraders, a revolutionary therapeutic modality in modern drug

development.[1]

This guide provides a comprehensive overview of the reliable and scalable synthesis of 2-
Hydrazinyl-5-methyl-3-nitropyridine, intended for an audience of researchers, medicinal

chemists, and process development scientists. We will delve into the mechanistic

underpinnings of the synthetic route, provide detailed, field-tested protocols, and discuss

critical parameters for ensuring a successful and safe laboratory execution.

Pillar 1: Mechanistic Insights and Strategic
Synthesis Design
The synthesis of 2-Hydrazinyl-5-methyl-3-nitropyridine is a classic example of nucleophilic

aromatic substitution (SNAr), a cornerstone reaction in heterocyclic chemistry.[2] The overall

strategy involves a multi-step sequence, beginning with commercially available starting

materials and culminating in the desired hydrazinylpyridine.
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The key transformation is the displacement of a halide at the C2 position of the pyridine ring by

hydrazine. This reaction is highly efficient due to the electronic properties of the substrate. The

pyridine nitrogen and, more significantly, the strongly electron-withdrawing nitro group at the C3

position, work in concert to activate the ring towards nucleophilic attack.[2] They achieve this by

stabilizing the negative charge that develops in the intermediate Meisenheimer complex,

thereby lowering the activation energy of the reaction. The choice of a chloro leaving group is

strategic, offering a balance of reactivity and stability, making 2-chloro-5-methyl-3-nitropyridine

an ideal precursor.[2]

The complete synthetic pathway can be visualized as a three-step process:

2-Amino-5-methylpyridine

2-Hydroxy-5-methyl-3-nitropyridine

 Nitration 
(HNO₃, H₂SO₄)

2-Chloro-5-methyl-3-nitropyridine

 Chlorination 
(SOCl₂, DMF)

2-Hydrazinyl-5-methyl-3-nitropyridine

 Hydrazinolysis 
(N₂H₄·H₂O)

Click to download full resolution via product page

Caption: Overall synthetic pathway for 2-Hydrazinyl-5-methyl-3-nitropyridine.

Pillar 2: Validated Experimental Protocols
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The following protocols are detailed, step-by-step methodologies for the synthesis, grounded in

established literature procedures.

Step 1: Synthesis of 2-Hydroxy-5-methyl-3-nitropyridine
This initial step involves the nitration of 2-amino-5-methylpyridine. The amino group is first

protonated in strong acid, and the resulting pyridinium species undergoes electrophilic nitration.

The reaction mixture is then carefully heated, leading to a rearrangement and hydrolysis to

yield the desired 2-hydroxy derivative.

Protocol:

In a round-bottomed flask equipped with a magnetic stirrer and a dropping funnel, dissolve

25 g of 2-amino-5-methylpyridine in 50 cm³ of concentrated sulfuric acid.[3]

Prepare a nitrating mixture by cautiously adding 40 cm³ of concentrated nitric acid to 40 cm³

of concentrated sulfuric acid in a separate beaker, cooled in an ice bath.

Slowly add the nitrating mixture to the pyridine solution via the dropping funnel. The reaction

is exothermic and will foam.[3]

Maintain the reaction temperature at 130°C during the addition. An oil bath is recommended

for stable temperature control.

After the addition is complete, carefully pour the hot, colored solution onto 300 g of crushed

ice.

Neutralize the solution to a pH of approximately 3-4 by the slow addition of concentrated

aqueous ammonia. Perform this step in an efficient fume hood and with external cooling.

Allow the mixture to stand in a refrigerator or ice bath to facilitate complete precipitation.

Collect the yellow precipitate by vacuum filtration, wash thoroughly with cold water, and dry.

The crude product can be recrystallized from hot water to yield pure 2-hydroxy-5-methyl-3-

nitropyridine.[3]
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Step 2: Synthesis of 2-Chloro-5-methyl-3-nitropyridine
The hydroxyl group of the intermediate is converted to a more reactive chloro leaving group

using a standard chlorinating agent like thionyl chloride (SOCl₂). A catalytic amount of

dimethylformamide (DMF) is often used to facilitate the reaction via the formation of the

Vilsmeier reagent.

Protocol:

To a flask containing 0.01 mol of 2-hydroxy-5-methyl-3-nitropyridine, add 15 mL of thionyl

chloride and a catalytic amount (a few drops) of DMF.[4]

Heat the mixture to reflux and maintain for 3 hours. The reaction should be performed in a

fume hood as it releases HCl and SO₂ gases.

After cooling to room temperature, carefully evaporate the excess thionyl chloride under

reduced pressure.

Dilute the residue with cold water.

Extract the aqueous solution with dichloromethane (3 x 50 mL).[4]

Combine the organic phases, dry over anhydrous sodium sulfate, and filter.

Evaporate the solvent to afford the title product, 2-chloro-5-methyl-3-nitropyridine, which is

often obtained in high yield (e.g., 92%).[4]

Step 3: Synthesis of 2-Hydrazinyl-5-methyl-3-
nitropyridine
This is the final and key SNAr reaction. The activated 2-chloro-5-methyl-3-nitropyridine is

treated with hydrazine hydrate to furnish the target molecule.

Protocol:

Dissolve the 2-chloro-5-methyl-3-nitropyridine (scaled from the previous step) in a suitable

solvent such as acetonitrile or ethanol in a round-bottomed flask. A concentration similar to

50 g in 500 mL can be used as a reference.[5]
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Cool the solution to 0°C using an ice bath.

Slowly add hydrazine hydrate (approximately 1.5 equivalents). For example, for 316 mmol of

the chloro-pyridine, 474 mmol of hydrazine hydrate is effective.[5]

Allow the reaction mixture to warm to room temperature (approx. 20°C) and stir for 20 hours.

[5]

Monitor the reaction progress by thin-layer chromatography (TLC).

Upon completion, concentrate the reaction mixture under reduced pressure. The product, 2-
Hydrazinyl-5-methyl-3-nitropyridine, often precipitates as a solid and can be collected by

filtration.[5]

Pillar 3: Data Presentation & Workflow Visualization
Quantitative Data Summary

Step
Starting
Material

Key
Reagents

Product
Typical
Yield

Reference

1

2-Amino-5-

methylpyridin

e

HNO₃, H₂SO₄

2-Hydroxy-5-

methyl-3-

nitropyridine

Not specified [3]

2

2-Hydroxy-5-

methyl-3-

nitropyridine

SOCl₂, DMF

2-Chloro-5-

methyl-3-

nitropyridine

92% [4]

3

2-Chloro-5-

methyl-3-

nitropyridine

N₂H₄·H₂O,

Acetonitrile

2-Hydrazinyl-

5-methyl-3-

nitropyridine

Quantitative [5]

Physicochemical Properties
Compound Molecular Formula

Molecular Weight (
g/mol )

CAS Number

2-Hydrazinyl-5-

methyl-3-nitropyridine
C₆H₈N₄O₂ 168.15 21901-25-7
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Experimental Workflow Diagram
Step 1: Nitration

Step 2: Chlorination

Step 3: Hydrazinolysis

Dissolve Starting Material

Prepare Nitrating Mix

Slow Addition at 130°C

Quench on Ice

Neutralize & Precipitate

Filter, Wash & Dry

React with SOCl₂/DMF

Product from Step 1

Reflux for 3h

Evaporate Excess SOCl₂

Aqueous Workup

Extract with DCM

Dry & Evaporate

Dissolve Chloro-Pyridine

Product from Step 2

Cool to 0°C

Add Hydrazine Hydrate

Stir at RT for 20h

Concentrate in Vacuo

Isolate Final Product
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Caption: Detailed experimental workflow for the multi-step synthesis.

Safety and Handling
Strong Acids: Concentrated sulfuric and nitric acids are highly corrosive. Always wear

appropriate personal protective equipment (PPE), including acid-resistant gloves, safety

goggles, and a lab coat. All manipulations should be done in a chemical fume hood.

Thionyl Chloride: This reagent is corrosive and lachrymatory. It reacts violently with water to

release toxic gases (HCl and SO₂). Handle exclusively in a fume hood.

Hydrazine Hydrate: Hydrazine is toxic, a suspected carcinogen, and corrosive. Avoid

inhalation and skin contact. Use in a well-ventilated fume hood.

Exothermic Reactions: The nitration step is highly exothermic. Controlled addition and

efficient cooling are critical to prevent runaway reactions.

Conclusion
The synthesis of 2-Hydrazinyl-5-methyl-3-nitropyridine is a robust and well-documented

process that relies on fundamental principles of organic chemistry. By understanding the SNAr

mechanism and carefully controlling reaction conditions, researchers can reliably produce this

valuable building block for application in pharmaceutical research and development. The three-

step sequence presented provides a high-yielding and scalable route, making this important

intermediate readily accessible for the advancement of medicinal chemistry programs.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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